Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate
Overview
Description
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
It is known that compounds with similar structures can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been found to participate in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, which similar compounds can participate in, is generally environmentally benign .
Biochemical Analysis
Biochemical Properties
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the metabolism of aromatic compounds, such as 4-amino-3-hydroxybenzoate 2,3-dioxygenase . This interaction leads to the formation of intermediates like 2-hydroxymuconic 6-semialdehyde, which are further processed in metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions ultimately lead to alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits varying stability and degradation rates under different conditions . For example, it may degrade more rapidly in the presence of certain environmental factors, leading to a decrease in its effectiveness over time. Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that low doses of this compound can have beneficial effects, such as reducing inflammation and oxidative stress . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway includes its metabolism by 4-amino-3-hydroxybenzoate 2,3-dioxygenase, leading to the formation of intermediates that are further processed by other enzymes . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that this compound can be actively transported across cell membranes by certain transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins may interact with the compound, affecting its localization and distribution within tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . Targeting signals and post-translational modifications may direct it to specific organelles, where it can exert its effects on cellular processes. For example, its presence in mitochondria may influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate typically involves the esterification of 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
- Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Uniqueness
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the amino group or have different substituents on the phenyl ring.
Properties
IUPAC Name |
methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-8-4-6(5-9(12)15-2)3-7(11)10(8)13/h3-4,13H,5,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCPKKFEGRMPCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179431 | |
Record name | Benzeneacetic acid, 3-amino-4-hydroxy-5-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072150-33-4 | |
Record name | Benzeneacetic acid, 3-amino-4-hydroxy-5-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072150-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3-amino-4-hydroxy-5-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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